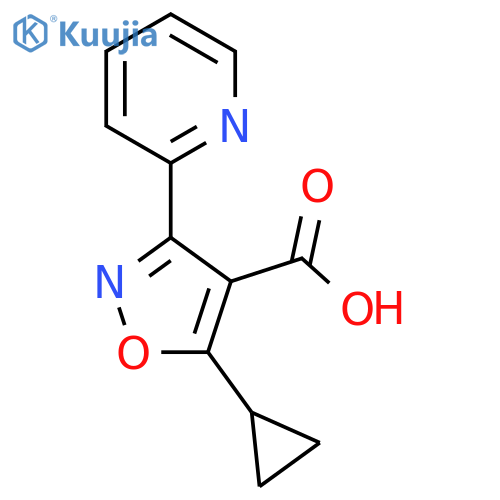Cas no 1955531-86-8 (5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid)
5-シクロプロピル-3-(ピリジン-2-イル)イソキサゾール-4-カルボン酸は、複素環化合物に属する有機化合物です。その分子構造は、イソキサゾール環とピリジン環が結合した特徴的な骨格を持ち、シクロプロピル基が付加することで立体障害と電子効果を併せ持ちます。カルボキシル基の存在により、求核試薬との反応性や金属イオンとのキレート形成能が期待されます。医薬品中間体としての応用が注目されており、特に創薬研究において生物学的活性化合物の合成前駆体として有用です。高い化学的安定性と修飾可能な官能基を有するため、多様な誘導体合成が可能という利点があります。

1955531-86-8 structure
商品名:5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- AKOS026706408
- 1955531-86-8
- 5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylicacid
- 5-cyclopropyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid
- 5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid
- 5-cyclopropyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid
- EN300-265337
- F1907-0540
- 4-Isoxazolecarboxylic acid, 5-cyclopropyl-3-(2-pyridinyl)-
- 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid
-
- インチ: 1S/C12H10N2O3/c15-12(16)9-10(8-3-1-2-6-13-8)14-17-11(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,15,16)
- InChIKey: LEVCEGTVUKTARP-UHFFFAOYSA-N
- ほほえんだ: O1C(=C(C(=O)O)C(C2C=CC=CN=2)=N1)C1CC1
計算された属性
- せいみつぶんしりょう: 230.06914219g/mol
- どういたいしつりょう: 230.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 76.2Ų
じっけんとくせい
- 密度みつど: 1.399±0.06 g/cm3(Predicted)
- ふってん: 406.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 2.58±0.50(Predicted)
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C264546-100mg |
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic Acid |
1955531-86-8 | 100mg |
$ 115.00 | 2022-04-01 | ||
| Enamine | EN300-265337-2.5g |
5-cyclopropyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
1955531-86-8 | 2.5g |
$2969.0 | 2023-09-14 | ||
| Enamine | EN300-265337-10.0g |
5-cyclopropyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
1955531-86-8 | 10g |
$6512.0 | 2023-04-24 | ||
| Life Chemicals | F1907-0540-1g |
5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid |
1955531-86-8 | 95%+ | 1g |
$466.0 | 2023-09-07 | |
| Life Chemicals | F1907-0540-2.5g |
5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid |
1955531-86-8 | 95%+ | 2.5g |
$932.0 | 2023-09-07 | |
| TRC | C264546-500mg |
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic Acid |
1955531-86-8 | 500mg |
$ 435.00 | 2022-04-01 | ||
| Life Chemicals | F1907-0540-5g |
5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid |
1955531-86-8 | 95%+ | 5g |
$1398.0 | 2023-09-07 | |
| Life Chemicals | F1907-0540-0.25g |
5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid |
1955531-86-8 | 95%+ | 0.25g |
$419.0 | 2023-09-07 | |
| Enamine | EN300-265337-0.05g |
5-cyclopropyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
1955531-86-8 | 0.05g |
$1272.0 | 2023-09-14 | ||
| Enamine | EN300-265337-1g |
5-cyclopropyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
1955531-86-8 | 1g |
$1515.0 | 2023-09-14 |
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
1955531-86-8 (5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid) 関連製品
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 4770-00-7(3-cyano-4-nitroindole)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
